
Cediranib
Descripción general
Descripción
Está siendo desarrollado por AstraZeneca como un posible agente quimioterapéutico anticancerígeno para administración oral . Cediranib es una molécula pequeña con la fórmula química C25H27FN4O3 y una masa molar de 450.514 g/mol . Está diseñado para inhibir el crecimiento de nuevos vasos sanguíneos que los tumores necesitan para crecer y diseminarse.
Aplicaciones Científicas De Investigación
Cediranib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: this compound se utiliza como un compuesto modelo en estudios de inhibición del receptor del factor de crecimiento endotelial vascular y vías bioquímicas relacionadas.
Biología: Se emplea en la investigación sobre la angiogénesis, el proceso por el cual se forman nuevos vasos sanguíneos a partir de vasos preexistentes, lo cual es crucial tanto en el desarrollo normal como en los estados de enfermedad.
Medicina: This compound se está investigando como tratamiento para varios cánceres, incluidos el cáncer de hígado, el cáncer de pulmón no microcítico avanzado y el cáncer colorrectal avanzado.
Mecanismo De Acción
Cediranib ejerce sus efectos inhibiendo las tirosina quinasas del receptor del factor de crecimiento endotelial vascular. Al formar un bloqueo en estos receptores, this compound limita el crecimiento de nuevos vasos sanguíneos, que son esenciales para apoyar el crecimiento tumoral . Esta inhibición priva a las células tumorales de nutrientes, lo que ralentiza o detiene su crecimiento y potencialmente mejora la eficacia de otros tratamientos . Los objetivos moleculares de this compound incluyen los receptores del factor de crecimiento endotelial vascular 1, 2 y 3, que desempeñan papeles clave en la angiogénesis .
Safety and Hazards
Cediranib may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled in a well-ventilated place, with suitable protective clothing, and contact with skin and eyes should be avoided .
Direcciones Futuras
Cediranib has shown promising activity in a variety of solid malignancies, in preclinical models and in clinical trials . It has been found to be effective in patients with ovarian cancer at a dose of 20 mg/day . Future research is likely to focus on its use in combination with other drugs, and in different types of cancer .
Análisis Bioquímico
Biochemical Properties
Cediranib plays a significant role in biochemical reactions by inhibiting VEGF receptor tyrosine kinases. It interacts with VEGF receptors 1, 2, and 3, blocking their activity and thereby preventing the downstream signaling that promotes angiogenesis . This compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity and subsequent phosphorylation of downstream targets . This interaction is highly specific and potent, with an IC50 value of less than 1 nmol/L .
Cellular Effects
This compound exerts profound effects on various cell types, particularly endothelial cells, which are crucial for blood vessel formation. By inhibiting VEGF receptors, this compound disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival . This leads to reduced angiogenesis and, consequently, decreased tumor growth and metastasis . Additionally, this compound has been shown to enhance the efficacy of other anti-cancer treatments by starving tumor cells of nutrients and oxygen .
Molecular Mechanism
At the molecular level, this compound inhibits the kinase activity of VEGF receptors by binding to their ATP-binding sites . This prevents the receptors from phosphorylating downstream signaling molecules, such as phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are essential for cell survival and proliferation . By blocking these pathways, this compound induces apoptosis in endothelial cells and inhibits tumor angiogenesis . Furthermore, this compound has been shown to downregulate the expression of genes involved in angiogenesis, such as VEGF and its receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is absorbed moderately slowly, with a half-life ranging from 12 to 35 hours . It is metabolized primarily by flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . Over time, this compound’s inhibitory effects on VEGF receptors lead to sustained anti-angiogenic activity, which is crucial for its therapeutic efficacy . Long-term exposure to this compound may result in the development of resistance mechanisms in tumor cells, necessitating combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that chronic administration of this compound at doses as low as 1.5 mg/kg/day can significantly inhibit tumor growth in various xenograft models . Higher doses of this compound have been associated with increased anti-tumor efficacy but also with a higher incidence of adverse effects, such as hypertension and gastrointestinal toxicity . These findings highlight the importance of optimizing this compound dosage to balance efficacy and safety in clinical settings .
Metabolic Pathways
This compound is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . These enzymes facilitate the biotransformation of this compound into its metabolites, which are primarily excreted in feces . The metabolic pathways of this compound are crucial for its clearance from the body and influence its pharmacokinetic properties . Understanding these pathways is essential for predicting drug interactions and optimizing this compound dosing regimens .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to serum albumin and α1-acid glycoprotein, with approximately 95% of this compound in human plasma being protein-bound . These transport mechanisms are critical for this compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular transporters and binding proteins. This compound has been shown to localize primarily in the cytoplasm, where it exerts its inhibitory effects on VEGF receptors . Additionally, this compound’s interaction with P-glycoprotein and other efflux transporters can affect its accumulation in specific cellular compartments, such as the nucleus and mitochondria . Understanding this compound’s subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use .
Métodos De Preparación
La síntesis de Cediranib implica varios pasos clave. Una de las rutas sintéticas principales incluye la reacción de condensación entre 6-metoxi-7-(3-pirrolidina-1-il-propoxi)-3,4-dihidroquinazolina-4-cetona y 4-fluoro-5-hidroxi-2-metilindol . Esta reacción se lleva a cabo típicamente bajo condiciones controladas para garantizar un alto rendimiento y pureza del producto final. Los métodos de producción industrial se centran en optimizar estas condiciones de reacción para mejorar la calidad del producto y la economía atómica .
Análisis De Reacciones Químicas
Cediranib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando potencialmente sus propiedades farmacológicas.
Sustitución: this compound puede experimentar reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden resultar en varios análogos sustituidos de this compound .
Comparación Con Compuestos Similares
Cediranib a menudo se compara con otros inhibidores del receptor del factor de crecimiento endotelial vascular, como:
Bevacizumab: Un anticuerpo monoclonal que inhibe el factor de crecimiento endotelial vascular A.
Sunitinib: Una molécula pequeña que inhibe múltiples tirosina quinasas receptoras, incluidos los receptores del factor de crecimiento endotelial vascular.
Sorafenib: Otra molécula pequeña que se dirige a múltiples quinasas, incluidos los receptores del factor de crecimiento endotelial vascular.
La singularidad de this compound radica en su alta potencia y selectividad para los receptores del factor de crecimiento endotelial vascular, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer . Su biodisponibilidad oral y su capacidad para inhibir los tres receptores del factor de crecimiento endotelial vascular lo distinguen de otros compuestos similares .
Propiedades
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWYDDUDKYVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183035 | |
| Record name | Cediranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies. | |
| Record name | Cediranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
288383-20-0 | |
| Record name | Cediranib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288383-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cediranib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cediranib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cediranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEDIRANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)
![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
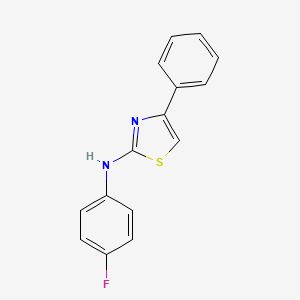
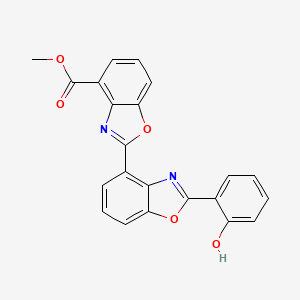
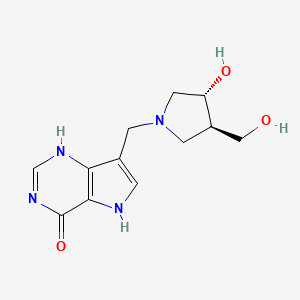


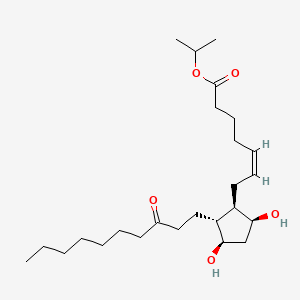
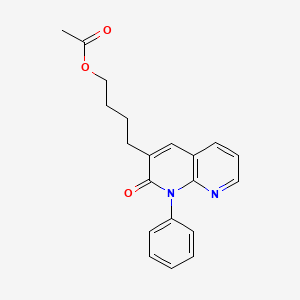
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
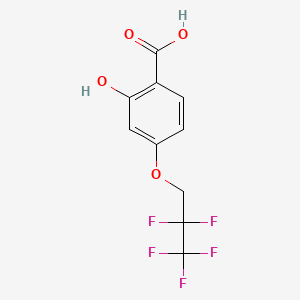
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
